Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group and an ethyl ester group. Its molecular formula is C13H16ClFNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl 4-bromobutyrate under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization using a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit the signal transduction through Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. By inhibiting TLR4, the compound suppresses the production of inflammatory mediators such as cytokines .
Comparison with Similar Compounds
Ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Both compounds inhibit TLR4-mediated cytokine production, but TAK-242 has a different structural framework.
Resatorvid: Another TLR4 inhibitor with a distinct chemical structure and similar biological activity.
Properties
Molecular Formula |
C14H17ClFNO2 |
---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17ClFNO2/c1-3-19-14(18)12-8-17(2)7-11(12)10-5-4-9(16)6-13(10)15/h4-6,11-12H,3,7-8H2,1-2H3 |
InChI Key |
JQILCJMHSGBBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)Cl)C |
Origin of Product |
United States |
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